The 6P50 protein can be derived from various sources, including human cell lines, which are often utilized for their ability to perform post-translational modifications essential for proper protein function. Cell-free systems, such as those based on extracts from Escherichia coli or mammalian cells like HeLa, are commonly employed for its synthesis due to their efficiency and flexibility in producing proteins without the constraints of cellular environments .
The synthesis of 6P50 protein typically involves cell-free expression systems that allow for rapid and efficient production. Two prominent methods include:
The technical aspects of synthesizing 6P50 protein involve optimizing reaction conditions such as temperature, pH, and incubation time to enhance yield and activity. The use of stable isotope-labeled amino acids can further facilitate quantitative analysis during mass spectrometry assessments .
The molecular structure of 6P50 protein is determined by its amino acid sequence, which dictates its three-dimensional conformation crucial for function. Detailed structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the arrangement of atoms within the protein.
While specific structural data for 6P50 may not be universally available, general characteristics can be inferred from similar recombinant proteins. Typically, these proteins exhibit a well-defined tertiary structure that is stabilized by various interactions including hydrogen bonds, ionic interactions, and hydrophobic effects.
The chemical reactions involving 6P50 protein primarily encompass its synthesis during translation and subsequent post-translational modifications. These modifications can include phosphorylation, glycosylation, and ubiquitination, which play critical roles in regulating the protein's activity and stability.
During translation, peptide bonds form between amino acids facilitated by ribosomal activity. Post-translational modifications are catalyzed by specific enzymes that recognize target sequences on the nascent polypeptide chain . Understanding these reactions is essential for manipulating the functionality of 6P50 in experimental settings.
The mechanism of action for 6P50 protein involves its role in cellular processes such as signaling pathways or enzymatic reactions depending on its specific function. The binding affinity to substrates or other biomolecules influences its biological activity.
Quantitative data regarding the kinetics of 6P50 interactions can be gathered through techniques like surface plasmon resonance or enzyme-linked immunosorbent assays. Such analyses provide insights into how effectively this protein engages with its targets within biological systems.
The physical properties of 6P50 protein include solubility, stability under various pH conditions, and thermal stability. These properties are critical for determining how the protein behaves during purification processes and in experimental applications.
Chemically, 6P50 exhibits characteristics typical of proteins such as susceptibility to denaturation under extreme conditions (high temperature or pH) and reactivity with specific chemical agents used in assays .
Relevant data regarding these properties can often be obtained through differential scanning calorimetry or circular dichroism spectroscopy.
6P50 protein has several applications in scientific research:
The 6P50 protein complex (PDB ID: 6P50) represents a high-resolution structural model of human interleukin-7 receptor alpha (IL-7Rα) in complex with the therapeutic Fab fragment 4A10. Determined via X-ray crystallography, this structure provides atomic-level insights into immune receptor targeting. Crystallization was achieved using vapor diffusion (sitting drop) at pH 6.0 with 25% PEG 3350 and 0.2 M sodium malonate as precipitant [10]. The crystals belonged to space group C 1 2 1, with unit cell dimensions a = 145.113 Å, b = 40.171 Å, c = 105.097 Å, and β = 105.477° [2] [10].
The 6P50 complex exhibits a heterotrimeric architecture comprising:
The assembly reveals IL-7Rα docked between the heavy and light chains of Fab 4A10, forming a Y-shaped topology. Critical interactions include:
Table 1: Subunit Composition of 6P50 Complex
Chain ID | Polymer | Residue Count | Molecular Weight (Da) |
---|---|---|---|
A | Fab 4A10 Heavy Chain | 220 | 24,120 |
B | Fab 4A10 Light Chain | 212 | 23,540 |
C | IL-7Rα Extracellular Domain | 223 | 25,210 |
D | N-Acetylglucosamine (NAG) Ligand | 1 | 8.3 |
Data collection at 100 K using synchrotron radiation (APS Beamline 23-ID-D, λ = 1.0332 Å) yielded a structure at 2.9 Å resolution. Key refinement statistics include:
The structure was solved by molecular replacement using PDB entries 3DI3 (IL-7Rα) and 6P4Y (Fab 4A10) as search models [10]. Refinement in PHENIX incorporated 12,872 reflections (96% completeness), with Ramachandran statistics showing 89.7% of residues in favored regions. Anisotropic B-factor analysis indicated moderate flexibility in IL-7Rα’s C-terminal subdomain [2] [10].
Table 2: Crystallographic Data Collection and Refinement
Parameter | Value |
---|---|
Resolution range (Å) | 38.61 – 2.90 |
Space group | C 1 2 1 |
Rmerge | 0.283 |
Refinement R-work | 0.285 |
Refinement R-free | 0.330 |
RMSD bonds (Å) | 0.0018 |
RMSD angles (°) | 0.5052 |
PDB Deposition Date | 2019-05-29 |
The Fab 4A10 epitope on IL-7Rα localizes to membrane-distal β-strands (residues 30–42 and 170–180), distinct from the interleukin-7 (IL-7) binding site. Key interactions include:
Figure: Epitope-Paratope Interface
IL-7Rα Epitope: 32LQSNGTAED37 ←→ Fab CDR-H2: Ser52, Tyr58 170FQVF173 ←→ Fab CDR-L3: Tyr96, Tyr98b
This epitope specificity explains 4A10’s ability to block IL-7Rα signaling without competing with IL-7, a mechanism validated in pre-clinical T-ALL models [7].
AlphaFold-Multimer predictions for IL-7Rα/Fab complexes show limited accuracy (11% success rate for antibody-antigen complexes), attributed to:
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